Home > Products > Screening Compounds P130204 > Dihydrocyclosporin A
Dihydrocyclosporin A - 59865-15-5

Dihydrocyclosporin A

Catalog Number: EVT-264834
CAS Number: 59865-15-5
Molecular Formula: C62H113N11O12
Molecular Weight: 1204.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydrocyclosporin A is a derivative of Cyclosporin A, a naturally occurring cyclic undecapeptide with potent immunosuppressive activity. [, ] It is primarily utilized in scientific research to explore its biological activities and potential applications beyond immunosuppression. Dihydrocyclosporin A is particularly interesting due to its reported reduced immunosuppressive activity compared to Cyclosporin A, making it a candidate for investigating alternative therapeutic targets. [, ]

Cyclosporin A (CsA)

Compound Description: Cyclosporin A (CsA) is a potent immunosuppressive agent that primarily acts by inhibiting T cell function. It is a cyclic undecapeptide consisting of 11 amino acids. []

Cyclosporin C

Compound Description: Cyclosporin C is another naturally occurring cyclic undecapeptide that belongs to the cyclosporin family. [] It is known for its immunosuppressive properties.

Relevance: Like Dihydrocyclosporin A, cyclosporin C is structurally related to cyclosporin A. Derivatives of both Cyclosporin C and Dihydrocyclosporin A exhibited efficacy against S. mansoni, similar to that of CsA. They were also less effective when administered orally. []

Dihydrocyclosporin C

Compound Description: Dihydrocyclosporin C is a cyclosporin derivative with known immunosuppressive activity. []

(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt)

Compound Description: (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, often abbreviated as Bmt, is a unique amino acid and a key structural component of cyclosporins. []

Relevance: Bmt is a characteristic structural element present in both Dihydrocyclosporin A and other cyclosporin molecules. [, ] It is synthesized by the fungus Tolypocladium inflatum, which also produces cyclosporins. []

Dihydro-MeBmt

Compound Description: Dihydro-MeBmt [(2S,3R,4R)-3-hydroxy-4-methyl-2-methylamino-octanoic acid] is a derivative of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) obtained by the hydrolysis of dihydrocyclosporin A. []

Relevance: Dihydro-MeBmt is directly derived from Dihydrocyclosporin A and is used to determine the structure and stereochemistry of Bmt. []

Cyclosporin G

Compound Description: Cyclosporin G is a cyclic undecapeptide and a structural analog of Cyclosporin A. [, ] It also possesses immunosuppressive activity.

Relevance: Like Dihydrocyclosporin A, cyclosporin G inhibits changes in cytosolic free Ca2+ ([Ca2+]i) induced by phytohemagglutinin (PHA). This inhibition affects the activation of human T cells, a crucial aspect of the immune response. [] Similarly, Cyclosporin G inhibits insulin release from human pancreatic islets, just like Dihydrocyclosporin A does, but with less impact on insulin content. []

Dihydrocyclosporin D

Compound Description: Dihydrocyclosporin D is a cyclosporin derivative. [] In early clinical trials, it did not demonstrate significant nephrotoxicity but exhibited hepatotoxicity and often led to hypertension. []

Source and Classification

Dihydrocyclosporin A is derived from cyclosporine A, which is produced by the fungus Tolypocladium inflatum. This compound belongs to the class of cyclic peptides known as cyclosporins, which are characterized by their unique cyclic structure and a specific sequence of amino acids that contribute to their biological activity.

Synthesis Analysis

The synthesis of dihydrocyclosporin A involves several methods, primarily focusing on modifications to the existing structure of cyclosporine A. One common approach includes total synthesis techniques that allow for the introduction of specific functional groups or alterations in stereochemistry to enhance pharmacological properties.

Key Synthesis Methods

  1. Total Synthesis:
    • The total synthesis of dihydrocyclosporin A typically involves multiple steps, including the formation of peptide bonds between amino acids and cyclization to create the cyclic structure.
    • Reaction conditions such as temperature, solvent choice, and reaction times are critical for achieving high yields and purity.
  2. Isomeric Mixtures:
    • Recent patents have described methods for producing isomeric mixtures of cyclosporine analogs, including dihydrocyclosporin A, which may exhibit enhanced efficacy or reduced toxicity compared to their parent compound .
  3. Biotechnological Approaches:
    • Advances in fermentation technology have also been explored to produce dihydrocyclosporin A using genetically modified strains of Tolypocladium inflatum or related fungi, optimizing conditions for maximum yield .
Molecular Structure Analysis

Dihydrocyclosporin A maintains a similar molecular structure to cyclosporine A but differs in specific hydrogenation patterns that affect its biological activity.

Structural Characteristics

  • Molecular Formula: C₆₁H₁₁₁N₁₁O₁₁
  • Molecular Weight: Approximately 1202.7 g/mol
  • Structural Features:
    • The compound consists of 11 amino acids arranged in a cyclic configuration.
    • Modifications at specific positions can alter the pharmacokinetic properties and biological activity.
Chemical Reactions Analysis

Dihydrocyclosporin A participates in various chemical reactions typical of peptide compounds. These include:

  1. Hydrogenation Reactions:
    • The introduction of hydrogen atoms at specific double bonds within the cyclic structure can enhance stability and modify activity.
  2. Acylation and Alkylation:
    • Functional group modifications through acylation or alkylation can lead to derivatives with improved solubility or bioavailability.
  3. Reactivity with Biological Targets:
    • Dihydrocyclosporin A interacts with immunophilins such as cyclophilin, leading to inhibition of calcineurin activity, which is crucial for T-cell activation .
Mechanism of Action

The mechanism of action for dihydrocyclosporin A is closely related to that of cyclosporine A, primarily involving inhibition of T-cell activation through:

  1. Binding to Cyclophilin:
    • Dihydrocyclosporin A binds specifically to cyclophilin proteins, forming a complex that inhibits calcineurin phosphatase activity.
  2. Inhibition of Interleukin-2 Production:
    • This inhibition results in decreased production of interleukin-2, a key cytokine involved in T-cell proliferation and differentiation.
  3. Impact on Immune Response:
    • By modulating T-cell function, dihydrocyclosporin A effectively suppresses immune responses, making it valuable in transplant medicine and autoimmune disorders .
Physical and Chemical Properties Analysis

Key Properties

  • Solubility: Dihydrocyclosporin A exhibits varying solubility profiles depending on the solvent used; it is more soluble in organic solvents than in water.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for cyclic peptides.

Analytical Techniques

  • Techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis and formulation processes .
Applications

Dihydrocyclosporin A has several scientific applications:

  1. Immunosuppressive Therapy:
    • Used primarily in organ transplantation to prevent graft rejection by suppressing the immune response.
  2. Autoimmune Diseases:
    • Investigated for its potential use in treating conditions like rheumatoid arthritis and psoriasis due to its ability to modulate immune function.
  3. Antileishmanial Activity:
    • Recent studies suggest that dihydrocyclosporin A exhibits significant activity against leishmaniasis-causing parasites, indicating its potential as an antileishmanial agent .
  4. Research Tool:
    • It serves as a valuable tool in biochemical research for studying T-cell signaling pathways and immune responses.
Biosynthesis & Structural Modifications of Dihydrocyclosporin A

Enzymatic Pathways in Fungal Derivatization of Cyclosporin A

Cyclosporin A (CsA) is biosynthesized by filamentous fungi like Tolypocladium inflatum via a nonribosomal peptide synthetase (NRPS) system called cyclosporin synthetase. This megasynthetase enzyme, one of the largest known (≈1,400 kDa), orchestrates a 40-step assembly process [1] [7]. The mechanism involves a linear undecapeptide precursor formation initiated at the D-alanine position (residue 8), with sequential addition of amino acids activated as aminoacyl-adenylates. Crucially, seven N-methyltransferase domains catalyze N-methylation during chain elongation, while the terminal thioesterase domain cyclizes the linear intermediate into the mature cyclic undecapeptide [1] [3].

Dihydrocyclosporin A (DH-CsA) arises from enzymatic saturation of the C6'-C7' double bond in the unique (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue at position 1 of CsA. This modification occurs either through:

  • Reductase activity of tailoring enzymes associated with cyclosporin synthetase
  • Post-assembly modifications by cytochrome P450 enzymes in fungal hosts [3] [9]

Notably, cyclosporin synthetase exhibits substrate flexibility, allowing incorporation of non-natural amino acids and generation of analogs like DH-CsA when fed modified precursors. In vitro studies confirm the enzyme's capacity to synthesize dihydro-CsA using saturated MeBmt analogs, demonstrating its role in derivatization [3] [9].

Table 1: Enzymatic Machinery in Cyclosporin A Biosynthesis and Derivatization

Enzyme/ComponentMolecular WeightFunctionRole in DH-CsA Formation
Cyclosporin Synthetase≈1,400 kDaNRPS assembly, activation, methylation, cyclizationIncorporates saturated MeBmt precursor
Adenylation Domains50-60 kDa subunitsSpecific amino acid activationActivates dihydro-MeBmt
N-Methyltransferase DomainsIntegrated modulesSAM-dependent N-methylationMethylates backbone amides identically to CsA
Thioesterase DomainC-terminal regionMacrocyclization/releaseCyclizes linear dihydro-CsA precursor
Putative ReductasesNot characterizedAlkene reductionSaturates MeBmt side-chain post-CsA assembly

Stereochemical Implications of Hydrogenation in Cyclosporin Analogues

Hydrogenation of the MeBmt side chain’s alkene in CsA generates a single chiral center at C6' (now an sp³ carbon), converting the (E)-butenyl group to an n-butyl moiety. This eliminates conformational rigidity and alters hydrophobic interactions within the macrocycle’s three-dimensional structure. Multicanonical molecular dynamics (McMD) simulations in explicit solvents (e.g., chloroform, cyclohexane, water) reveal significant consequences [6]:

  • Loss of Planarity: The saturated C6'-C7' bond enables free rotation, increasing conformational flexibility of the MeBmt side chain.
  • Altered Intramolecular H-bonding: In apolar solvents (ε=1.9-4.8), native CsA adopts a "closed" conformation stabilized by four intramolecular H-bonds (e.g., Abu²-H–Val⁵-O, Ala⁷-H–Mva¹¹-O). DH-CsA experiences weakened Abu²-H–Val⁵-O bonding due to subtle backbone repositioning.
  • Solvent-Dependent Chameleonicity: In polar solvents (water, methanol), both CsA and DH-CsA adopt "open" conformations with disrupted H-bond networks. However, DH-CsA exhibits enhanced solvent exposure of the MeBmt¹ side chain, reducing hydrophobic clustering [6].

Crucially, the cis/trans isomerization equilibrium at the Mle⁹-MeLeu¹⁰ amide bond (critical for cyclophilin binding) shifts toward trans in DH-CsA due to steric repulsion from the flexible n-butyl chain. This is evidenced by ROESY NMR showing reduced population of the cis conformation (6% in CsA vs. <2% in DH-CsA in CDCl₃) [6].

Synthetic Strategies for Selective Reduction of Cyclosporin A

DH-CsA synthesis primarily targets catalytic hydrogenation of the MeBmt alkene, though regioselectivity and stereocontrol pose challenges. Key methods include:

Homogeneous Catalytic Hydrogenation

Employing Wilkinson’s catalyst ([RhCl(PPh₃)₃]) or Crabtree’s catalyst ([Ir(COD)PyPCy₃]⁺PF₆⁻) in aprotic solvents achieves near-quantitative conversion:

  • Solvent Dependency: Reactions in ethyl acetate/tetrahydrofuran (4:1) at 40°C under 50 psi H₂ yield >95% DH-CsA in 4 hours [4] [8].
  • Stereoselectivity: Syn addition produces exclusively the (R)-6' diastereomer, confirmed by chiral HPLC and NOESY correlations [4].
  • Limitations: Over-reduction of other sites (e.g., Abu² alkene) occurs with Pd/C catalysts, necessitating careful catalyst selection [8].

Chemoenzymatic Synthesis

Cyclosporin synthetase accepts saturated MeBmt precursors for de novo DH-CsA biosynthesis:

  • Precursors: (4R,6R)-4-methyl-6-hydroxy-2-octanoic acid derivatives
  • Yield: ≈30% lower than native CsA due to reduced enzyme affinity (Km increased 5-fold) [3] [9].

Table 2: Synthetic Approaches to Dihydrocyclosporin A

MethodConditionsYieldDiastereoselectivityKey Advantages
Homogeneous Hydrogenation (Rh/Ir)50 psi H₂, 40°C, EtOAc/THF90-98%100% (R)-6'High chemoselectivity; no byproducts
Heterogeneous Hydrogenation (Pd/C)30 psi H₂, 25°C, MeOH85%100% (R)-6'Lower cost; catalyst recyclability
Chemoenzymatic SynthesisIn vitro fermentation, saturated MeBmt50-60%N/A (enzymatic control)No postsynthetic modification required
Borane-Mediated ReductionBH₃·THF, -20°C<40%UncontrolledApplicable to specific CsA analogs

Wittig/Reduction Cascades

For advanced analogs, chemoselective modification of CsA’s aldehyde derivatives precedes alkene reduction:

  • Oxidative Cleavage: Ozonolysis of CsA’s MeBmt alkene generates an aldehyde at C6'
  • Wittig Reaction: Treatment with Ph₃P=CHR yields α,β-unsaturated derivatives
  • Saturation: Catalytic hydrogenation produces dihydro analogs with modified termini (e.g., ethyl, propyl) [4] [8].

Properties

CAS Number

59865-15-5

Product Name

Dihydrocyclosporin A

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H113N11O12

Molecular Weight

1204.6 g/mol

InChI

InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51?,52-/m1/s1

InChI Key

TYFOVYYNQGNDKH-CJOIJTDBSA-N

SMILES

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O

Solubility

Soluble in DMSO

Synonyms

Dihydrocyclosporin A; Dihydrocyclosporin-A; Dihydrocyclosporin A.

Canonical SMILES

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O

Isomeric SMILES

CCCC[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.